molecular formula C34H43N3O9S B12108727 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Katalognummer: B12108727
Molekulargewicht: 669.8 g/mol
InChI-Schlüssel: QGAQQBRYIUUTDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity. This compound has gained attention in the field of organocatalysis due to its efficiency and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves multiple steps, starting with the preparation of the chiral amine precursor. The key steps include:

    Formation of the Chiral Amine Precursor: This involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with piperidine under controlled conditions.

    Thiourea Formation: The chiral amine is then reacted with isothiocyanate to form the thiourea derivative.

    Glycosylation: The final step involves the glycosylation of the thiourea derivative with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiourea derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a chiral organocatalyst in asymmetric synthesis, facilitating enantioselective reactions.

    Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.

Wirkmechanismus

The compound exerts its effects through dual hydrogen-bonding interactions, which enhance its catalytic activity. The molecular targets include various substrates in asymmetric synthesis, where it facilitates the formation of chiral products with high enantioselectivity. The pathways involved include the activation of electrophiles and nucleophiles through hydrogen bonding, leading to efficient catalytic cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea: Known for its dual hydrogen-bonding capacity.

    N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tris(isopropyl)benzenesulfonamide: Another chiral thiourea catalyst with similar applications.

Uniqueness

N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea stands out due to its unique glycosylated structure, which enhances its solubility and stability in various reaction conditions. This makes it a versatile and efficient catalyst in asymmetric synthesis compared to other similar compounds.

Eigenschaften

Molekularformel

C34H43N3O9S

Molekulargewicht

669.8 g/mol

IUPAC-Name

[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-piperidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47)

InChI-Schlüssel

QGAQQBRYIUUTDI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.